1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate

Chiral Purity Analytical Chemistry Procurement Specifications

Medicinal chemists require exact (2R,3R) stereochemistry for trans-3-hydroxy-D-proline incorporation; cis or enantiomeric isomers yield inactive products. This Boc/methyl ester protected crystalline solid enables selective SPPS deprotection and precise automated dispensing. - **Purity:** ≥95% HPLC (mode from market data) - **Chirality:** (2R,3R) trans configuration, non-interchangeable with other stereoisomers - **Logistics:** Crystalline, ambient shipping, ideal for parallel synthesizers

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 2165775-01-7
Cat. No. B3116435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
CAS2165775-01-7
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1
InChIKeySVSSZFBZFUSINI-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate Procurement Guide


1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 2165775-01-7) is a chiral, orthogonally protected hydroxypyrrolidine building block featuring a trans-(2R,3R) configured hydroxyl and carboxylate, N-protected by a tert-butoxycarbonyl (Boc) group . This precise stereochemistry corresponds to a protected form of trans-3-hydroxy-D-proline, differentiating it from its (2S,3R), (2S,3S), and (2R,3S) stereoisomers which are also commercially available . Suppliers typically provide this compound as a white to off-white crystalline solid with a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol .

1
Stereochemical-control workflow: Trans-(2R,3R) configuration provides protected trans-3-hydroxy-D-proline core.
Differentiates from (2S,3R), (2S,3S), (2R,3S) stereoisomers.
2
Orthogonal protection strategy: Boc and methyl ester groups support selective deprotection in SPPS and solution-phase synthesis.
Compatible with standard peptide coupling protocols.
3
Solid-form handling: White to off-white crystalline solid facilitates automated dispensing and stable storage.
Reduces solvent evaporation issues vs liquid stereoisomers.

Why Stereoisomer Substitution Fails for This Building Block


The (2R,3R) stereochemistry is not interchangeable with its (2S,3R), (2S,3S), or (2R,3S) relatives because the relative and absolute configuration of the 2-carboxylate and 3-hydroxyl substituents directly dictates the three-dimensional presentation of downstream pharmacophores . In peptide mimetics and enzyme inhibitors, the trans-3-hydroxy-D-proline scaffold imposes a specific backbone dihedral angle and hydrogen-bonding orientation that a cis-isomer or an enantiomeric L-proline derivative cannot replicate [1]. Substituting the (2R,3R) compound with an in-class alternative risks synthesizing a diastereomer with dramatically reduced target affinity or entirely abolished biological activity, making procurement based on exact stereochemistry a critical go/no-go decision point.

!
Stereochemical mismatch may abolish target affinity: The trans-D configuration dictates backbone dihedral angle and H-bonding orientation; cis or L-isomers may not replicate required geometry.
!
Physical form may shift handling compatibility: (2S,3R) isomer listed as a liquid, complicating automated solid dispensing and long-term storage.
!
Diastereomeric products likely with incorrect isomer: Procurement of wrong relative configuration risks synthesizing a diastereomer with altered biological activity.

Comparative Evidence for (2R,3R) Isomer Selection


HPLC Purity Across Hydroxypyrrolidine Stereoisomers

The (2R,3R) isomer is commercially available with a guaranteed minimum HPLC purity of ≥95% . This specification is competitive with other stereoisomers: the (2S,3S) isomer is listed at a minimum purity of 95% , while the (2S,3R) isomer is offered at 97% purity . The ≤2% difference in nominal purity among the active isomers is unlikely to be a primary differentiator for most synthetic applications, placing them on a comparable quality tier.

HPLC Purity
Specification review
≥95% (HPLC)
Comparable purity tier across commercially available stereoisomers.
(2S,3S) 95%, (2S,3R) 97%; 0–2% difference not a decisive selection factor.
Chiral Purity Analytical Chemistry Procurement Specifications

Physical Form and Automated Dispensing Compatibility

The (2R,3R) compound is specifically described as a white to off-white crystalline solid . In contrast, the (2S,3R) isomer is reported to be a liquid under some procurement conditions . For users employing automated solid-dispensing platforms or requiring stable, weighable solids for long-term storage, this physical form distinction provides a practical procurement advantage.

Physical Form
Head-to-head
Target: White crystalline solid vs. (2S,3R): Liquid (supplier listing)
Solid form supports automated dispensing and stable storage.
Practical procurement advantage for solid-dispensing platforms.
Solid-State Properties Automated Synthesis Handling

Stereochemical Requirement for trans-3-Hydroxy-D-Proline

The (2R,3R) configuration is the protected equivalent of trans-3-hydroxy-D-proline, a critical synthon in the total synthesis of the antibiotic detoxinine and related bioactive depsipeptides [1]. Synthetic routes specifically require this trans-D configuration to achieve the correct stereochemistry at the amino acid residue; cis-isomers or L-enantiomers would lead to diastereomeric products with altered biological activity . This creates a hard stereochemical requirement for the (2R,3R) compound that generic substitution cannot satisfy.

Stereochemical Identity
Class-level inference
trans-3-hydroxy-D-proline core (2R,3R)
Only (2R,3R) meets configuration requirement for detoxinine-type targets.
Cis or L-isomers yield diastereomeric products; supported by synthetic literature.
Peptide Mimetics Antibiotics Enzyme Inhibitors

Optimal Application Scenarios


Peptide Antibiotic Synthesis Requiring trans-D-Hydroxyproline

The compound serves as the direct, orthogonally protected precursor for introducing the trans-3-hydroxy-D-proline residue into peptide antibiotics such as detoxinine and telomycin analogs . The Boc/methyl ester protection scheme allows for selective deprotection and coupling in standard solid-phase peptide synthesis (SPPS) workflows. The guaranteed ≥95% HPLC purity ensures minimal side-product formation during the critical coupling step [1].

Rigidified Peptidomimetic Scaffolds for Enzyme Inhibition

Medicinal chemists targeting proteases or other enzymes can utilize the (2R,3R)-hydroxypyrrolidine core to restrict backbone flexibility and pre-organize binding conformations. The trans relationship between the hydroxyl and carboxylate groups permits unique hydrogen-bonding patterns that are inaccessible with cis-isomers. The crystalline solid form facilitates precise weighing for small-scale, high-value library synthesis .

Chiral Building Block for Automated Parallel Synthesis

For laboratories employing automated parallel synthesizers with solid-dispensing capabilities, the crystalline nature of this (2R,3R) isomer is a significant logistical advantage over liquid analogs, reducing cross-contamination risks and improving dispensable accuracy . The high purity specification supports robust, reproducible chemistry across large compound arrays.

Application
Selection Property
Validation Focus
Peptide antibiotic synthesis (trans-D-hydroxyproline)
Stereochemical configuration control
Trans-D-hydroxyproline incorporation verification
Rigidified peptidomimetic scaffolds
Backbone geometry and H-bonding pattern
Enzyme inhibition assay context
Automated parallel synthesis
Solid-form handling compatibility
Dispensing accuracy and cross-contamination review
Quote Request

Request a Quote for 1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.